
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to a class of organic molecules featuring a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen. This particular compound is characterized by the presence of a benzamide moiety and a methylthio group, which are common functional groups in medicinal chemistry due to their biological relevance and potential pharmacological activities.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized by heterocyclization of corresponding aroylthioureas, which could be a similar approach to synthesizing the compound . Microwave-assisted synthesis is another method that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which could potentially be adapted for the synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation, as seen in the study of a pyrazole derivative, which revealed a twisted conformation between the pyrazole and thiophene rings . Similarly, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, which could provide insights into the conformational preferences of the benzamide and thiazole rings in N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the thiazole ring can undergo electrophilic substitution reactions, and the benzamide moiety can be involved in amidation reactions. The synthesis of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of non-covalent interactions such as hydrogen bonding and π-π interactions, which could also be relevant for the chemical behavior of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the thiazole ring and the benzamide group. The antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives suggests that electron-donating groups can enhance antimicrobial activity, which could be an important consideration for the biological properties of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide . Additionally, the thermal decomposition and stability of thiazole derivatives can be studied using thermogravimetric analysis, as demonstrated in the characterization of a novel pyrazole derivative .
科学的研究の応用
Enzyme Inhibition and Pathophysiological Role Investigation
The compound has been utilized in biochemical evaluations, particularly as an inhibitor of specific enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These inhibitors demonstrated high-affinity binding and facilitated detailed investigations into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Metabolism and Formation of Toxic Metabolites
Research has been conducted on the metabolism of thiazoles, examining their transformation into toxic metabolites. This study highlighted the metabolic pathways where thiazoles undergo microsomal epoxidation, leading to the formation of corresponding thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).
Pharmacokinetics and Tissue Distribution Studies
Pharmacokinetic and tissue distribution studies have been performed on similar compounds, focusing on their potential as anti-fibrotic drugs. These studies detail the absorption, distribution, metabolism, and elimination of the compounds, providing crucial insights into their biological interactions and potential therapeutic applications (Kim et al., 2008).
Anticonvulsant Activity Investigation
Benzamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models. These studies delve into the structural-activity relationship, providing a framework for understanding how chemical structure influences biological activity and the potential therapeutic benefits of these compounds (Robertson et al., 1987).
Virtual Screening and Drug Development
Virtual screening techniques have been employed to identify benzamide derivatives as potential therapeutic agents. These studies demonstrate the power of computational methods in drug discovery, paving the way for the development of novel therapeutics (Wang et al., 2011).
特性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZNYKLLYBRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)
![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)
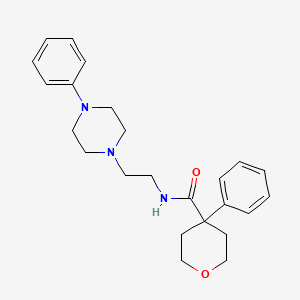
![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)
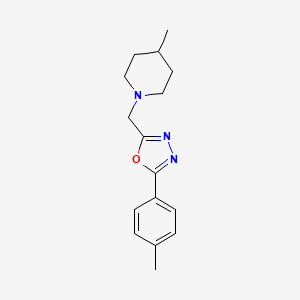
![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)
![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)
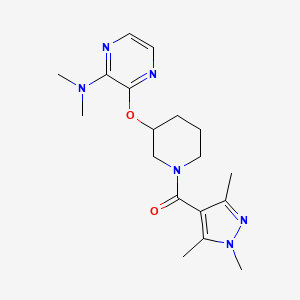
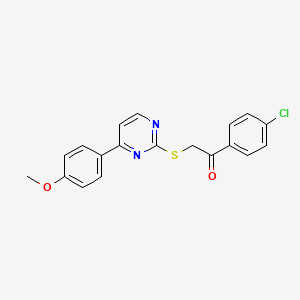

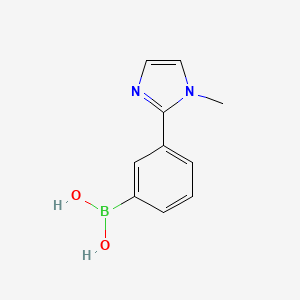

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)